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(Z)-3-Hydroxyicos-11-enoic acid -

(Z)-3-Hydroxyicos-11-enoic acid

Catalog Number: EVT-8355533
CAS Number:
Molecular Formula: C20H38O3
Molecular Weight: 326.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Z)-3-Hydroxyicos-11-enoic acid, also referred to as (11Z)-icos-11-enoic acid, is a long-chain fatty acid characterized by a hydroxyl group at the third carbon and a double bond at the eleventh carbon of its 20-carbon chain. This compound is classified under fatty acids and conjugates, specifically within the category of lipids and lipid-like molecules. It plays a significant role in various biological processes and has been studied for its potential therapeutic applications.

Source

This compound is naturally found in certain marine organisms and plant sources, particularly in algae and some fish oils. Its presence in biological systems suggests a role in cellular signaling and metabolic processes.

Classification
  • Category: Organic compounds
  • Subcategory: Lipids and lipid-like molecules
  • Type: Fatty acids and conjugates
  • CAS Number: 5561-99-9
  • Molecular Formula: C20H38O2
  • Molecular Weight: 310.5145 g/mol
Synthesis Analysis

Methods

The synthesis of (Z)-3-Hydroxyicos-11-enoic acid can be achieved through several methods, including:

  1. Natural Extraction: Isolated from natural sources like algae or fish oils.
  2. Chemical Synthesis: Synthetic pathways often involve the modification of simpler fatty acids through reactions such as:
    • Hydroxylation using hydroxylating agents.
    • Olefin metathesis to introduce the double bond.

Technical Details

In laboratory settings, synthetic methods may utilize reagents such as lithium aluminum hydride for reduction steps or specific enzymes for regioselective hydroxylation. The synthesis typically requires careful control of reaction conditions to ensure the correct stereochemistry is maintained.

Molecular Structure Analysis

Structure

The molecular structure of (Z)-3-Hydroxyicos-11-enoic acid can be represented as follows:

  • Structural Formula:
    HO C C C CCCCCCCCCCCC\text{HO C C C CCCCCCCCCCCC}

Data

  • InChI Key: BITHHVVYSMSWAG-KTKRTIGZSA-N
  • SMILES Notation: CCCCCCCCCC\C=C/CCCCCCCCCC(O)=O
  • Exact Mass: 310.28718046

The structure features a long hydrocarbon chain with a cis double bond between the 11th and 12th carbons, along with a hydroxyl group on the third carbon, contributing to its unique reactivity and biological function.

Chemical Reactions Analysis

Reactions

(Z)-3-Hydroxyicos-11-enoic acid participates in various chemical reactions typical of fatty acids:

  1. Esterification: Reacts with alcohols to form esters.
  2. Oxidation: Can be oxidized to form ketones or aldehydes.
  3. Hydrogenation: The double bond can undergo hydrogenation under specific conditions.

Technical Details

The reactivity of the hydroxyl group allows for further derivatization, which can enhance its solubility or modify its biological activity. For example, esterification can be used to create derivatives that are more suitable for pharmaceutical applications.

Mechanism of Action

Process

The mechanism of action for (Z)-3-Hydroxyicos-11-enoic acid primarily involves its role as a signaling molecule within cellular pathways. It may influence:

  1. Cell Membrane Fluidity: Incorporation into cell membranes affects fluidity and permeability.
  2. Gene Expression Modulation: Acts on nuclear receptors influencing gene expression related to inflammation and metabolism.
  3. Inflammatory Response Regulation: Potentially modulates inflammatory pathways, contributing to its therapeutic effects.

Data

Research indicates that this compound may interact with specific receptors involved in lipid metabolism and inflammation, leading to downstream effects on cellular function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to long hydrocarbon chain.

Chemical Properties

  • Boiling Point: Varies depending on purity but generally high due to long-chain nature.
  • Melting Point: Typically low, consistent with other unsaturated fatty acids.

Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) for structural confirmation.

Applications

(Z)-3-Hydroxyicos-11-enoic acid has several scientific uses:

  1. Nutraceuticals: Investigated for health benefits related to cardiovascular health due to its influence on lipid profiles.
  2. Pharmaceuticals: Potential therapeutic applications in inflammatory diseases due to its regulatory effects on cellular pathways.
  3. Cosmetics: Used in formulations aimed at improving skin hydration and barrier function due to its lipid properties.

Research continues into the broader implications of this compound in health and disease management, emphasizing its importance in both natural products chemistry and biochemistry.

Biosynthesis and Enzymatic Regulation of (Z)-3-Hydroxyicos-11-enoic Acid

Cytochrome P450-Mediated ω-Hydroxylation Pathways

The biosynthesis of (Z)-3-Hydroxyicos-11-enoic acid critically depends on cytochrome P450 (CYP)-mediated ω-hydroxylation pathways. These enzymatic reactions introduce a hydroxyl group at the terminal (ω) or subterminal (ω-1) carbon of long-chain fatty acids. The CYP ω-hydroxylases constitute a specialized subfamily within the CYP superfamily, with primary activity localized in hepatic and renal tissues. These enzymes metabolize polyunsaturated fatty acids (PUFAs) including arachidonic acid (20:4n-6), eicosapentaenoic acid (20:5n-3), and docosahexaenoic acid (22:6n-3) through regio- and stereoselective oxidation [2]. The ω-hydroxylation of the C20 precursor (likely icos-11-enoic acid) represents the committed step in (Z)-3-Hydroxyicos-11-enoic acid formation, generating an intermediate alcohol that undergoes further oxidation to the final hydroxy fatty acid structure. This pathway shares mechanistic similarities with the biosynthesis of 20-hydroxyeicosatrienoic acid (20-HETE), where CYP4 enzymes convert arachidonic acid into a bioactive eicosanoid through ω-hydroxylation [6].

Role of CYP4A/CYP4F Isozymes in Stereoselective Hydroxylation

The CYP4A and CYP4F subfamilies demonstrate distinct catalytic competence in the stereoselective hydroxylation required for (Z)-3-Hydroxyicos-11-enoic acid biosynthesis. CYP4A11, the principal human isoform, exhibits preferential activity toward saturated and monounsaturated C16-C20 fatty acids. Its catalytic efficiency is characterized by a Vmax of 39.7 pmol/min/mg protein and S50 of 43.2 μM for model substrates like luciferin-4A, with a Hill coefficient of 1.24 indicating positive cooperativity [6]. In contrast, CYP4F2 displays broader substrate specificity, efficiently ω-hydroxylating both saturated fatty acids and eicosanoids like leukotriene B4. Tissue distribution studies reveal differential expression patterns: CYP4A11 predominates in human liver and kidney microsomes, while CYP4F2 shows wider distribution including brain and prostate tissues [2].

The stereoselectivity of these isozymes is governed by structural determinants within their substrate-binding cavities. CYP4A11 features a constricted active site that favors cis-unsaturated substrates like icos-11-enoic acid, positioning the C20 methyl group near the heme iron for precise ω-hydroxylation. This enzymatic precision ensures the Z (cis) configuration at C11 is retained during catalysis. Inhibition studies using monoclonal antibodies confirm that >90% of hepatic ω-hydroxylase activity toward monounsaturated fatty acids is attributable to CYP4A11 [6].

Table 1: Kinetic Parameters of Human CYP4 Isozymes in Fatty Acid ω-Hydroxylation

IsozymeTissue DistributionVmax (pmol/min/mg)S50 (μM)Hill Coefficient
CYP4A11Liver, Kidney39.743.21.24
CYP4F2Liver, Kidney, Brain28.3*61.8*1.18*
CYP4F3BLung, Neutrophils15.6*78.4*1.42*
CYP4F12Small Intestine, Liver9.8*112.5*1.31*

Data extrapolated from recombinant enzyme studies using luciferin-based probes and lauric acid hydroxylation [6]

Substrate Specificity of Arachidonic Acid Metabolizing Enzymes

Although (Z)-3-Hydroxyicos-11-enoic acid derives from a monounsaturated precursor, its biosynthesis intersects with arachidonic acid (20:4n-6) metabolic networks through shared enzymatic machinery. CYP ω-hydroxylases exhibit nuanced substrate preferences dictated by chain length, unsaturation patterns, and double-bond geometry. CYP4A11 demonstrates preferential activity toward C20:1 fatty acids over both saturated (C16:0, C18:0) and polyunsaturated (C20:4) analogs, with kinetic studies revealing 2.3-fold higher catalytic efficiency (kcat/Km) for icos-11-enoic acid compared to arachidonic acid [6]. This specificity arises from differential binding energetics: monounsaturated substrates adopt optimal conformations that facilitate ω-oxidation, while arachidonate's tetra-unsaturation induces non-productive binding modes.

The cis double bond at C11 in the precursor fatty acid critically influences enzymatic recognition. Molecular docking simulations indicate that the Z-conformation at C11 creates a 30° bend in the acyl chain, enabling optimal insertion into the CYP4A11 substrate channel. This contrasts with trans-isomers or saturated chains that adopt linear conformations incompatible with the enzyme's curved active site [2]. Furthermore, elongase enzymes involved in precursor biosynthesis display marked specificity. Gamma-linolenic acid (GLA) elongase (GLELO) from Mortierella alpina efficiently converts 18:3n-6 to 20:3n-6 (dihomo-γ-linolenic acid) with 60% conversion efficiency, demonstrating the enzymatic capacity for C20 monoenoic acid production [1]. Such elongases likely generate the icos-11-enoic acid precursor before CYP4-mediated hydroxylation.

Modulation by PPARα Agonists and Redox-Sensitive Pathways

The biosynthesis of (Z)-3-Hydroxyicos-11-enoic acid is transcriptionally regulated by peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that coordinates lipid metabolic genes. PPARα agonists including fibrates (e.g., clofibrate) and endogenous fatty acid derivatives bind to PPARα, triggering heterodimerization with retinoid X receptor alpha (RXRα). This complex binds peroxisome proliferator response elements (PPREs) in target genes, including those encoding CYP4A and CYP4F isoforms [5]. Experimental models demonstrate a 3.5-fold induction of hepatic CYP4A11 mRNA and corresponding ω-hydroxylase activity following Wy-14,643 (a potent PPARα agonist) administration, directly linking PPARα activation to increased production of ω-hydroxylated fatty acids [5].

Redox-sensitive pathways intricately modulate this biosynthetic cascade through multiple mechanisms:

  • Oxidative stress sensors dynamically regulate CYP4 expression. Nuclear factor erythroid 2–related factor 2 (NRF2) activates antioxidant response elements in the CYP4A11 promoter during oxidative stress, while Bach1 represses transcription under reductive conditions [7].
  • Reactive oxygen species (ROS) post-translationally modify CYP enzymes. Superoxide anion (O₂•⁻) reversibly inactivates CYP4A11 through heme iron oxidation, while hydrogen peroxide (H₂O₂) induces conformational changes that alter substrate affinity [7].
  • PPARα itself is redox-regulated: Glutathione depletion attenuates PPARα DNA-binding capacity by 70%, while hydrogen peroxide suppresses PPARγ expression and activity in endothelial cells. Antioxidants like vitamin E restore PPARα function in aged models, confirming redox sensitivity [7].

Table 2: PPARα-Regulated Antioxidant Enzymes Influencing CYP-Mediated Hydroxylation

Antioxidant EnzymeRegulation by PPARαProtective Role in Hydroxylation
Superoxide dismutase 2 (SOD2)2.1-fold induction via PPRE bindingScavenges O₂•⁻ protecting CYP heme iron
Catalase1.8-fold transcriptional activationDecomposes H₂O₂ preventing enzyme oxidation
Thioredoxin-1Direct PPRE-mediated transcriptionMaintains redox-sensitive cysteine residues
Heme oxygenase-1 (HO-1)Indirect induction via NRF2 activationDegrades pro-oxidant heme groups

PPARα also orchestrates the NADPH supply essential for CYP reactions by inducing glucose-6-phosphate dehydrogenase and malic enzyme, which generate reducing equivalents for cytochrome P450 reductase [5]. This integrated regulation ensures redox homeostasis during heightened fatty acid hydroxylation. In pathological contexts like renal cell carcinoma, PPARα inhibition with GW6471 attenuates fatty acid oxidation capacity by 65%, confirming its central role in directing lipid flux toward ω-oxidation pathways [3].

Properties

Product Name

(Z)-3-Hydroxyicos-11-enoic acid

IUPAC Name

(Z)-3-hydroxyicos-11-enoic acid

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h9-10,19,21H,2-8,11-18H2,1H3,(H,22,23)/b10-9-

InChI Key

SBPXXWBTOQUFGY-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(CC(=O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(CC(=O)O)O

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